composti N-sililici

N-Silyl Compounds are a class of organic compounds that feature an N-silylation group, typically derived from the reaction between primary or secondary amines and silicon reagents such as chlorosilanes. These compounds play a significant role in various synthetic transformations due to their stability and reactivity under mild conditions. They find applications in organic synthesis, pharmaceuticals, and materials science. For instance, N-silyl ethers are often used as protecting groups for amines in multi-step reactions, allowing the selective protection of these functional groups without interfering with other parts of the molecule. Additionally, N-silyl compounds can serve as precursors for the formation of various organosilicon compounds through further chemical transformations. Their use is widespread due to their ability to modulate reactivity and improve synthetic efficiency in complex molecular structures.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

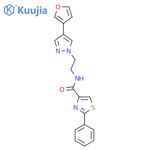

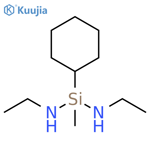

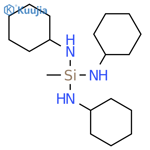

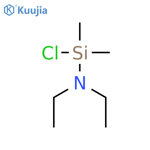

|

N-[cyclohexyl-(ethylamino)-methyl-silyl]ethanamine | 1352486-81-7 | C11H26N2Si |

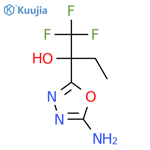

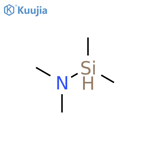

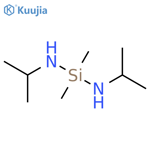

|

Silanamine,N,N,1,1-tetramethyl- | 22705-32-4 | C4H13NSi |

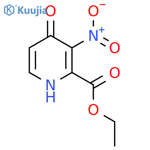

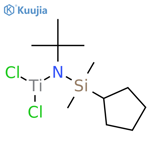

|

Titanium, dichloro[1-(h5-2,4-cyclopentadien-1-yl)-N-(1,1-dimethylethyl)-1,1-dimethylsilanaminato(2-)-kN]- | 135539-57-0 | C11H19CL2NSITI |

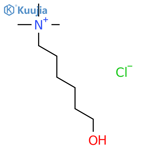

|

6-Hydroxyhexyl Trimethylammonium Chloride | 676578-21-5 | C9H22NO+.Cl- |

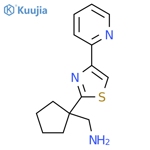

|

Silanetriamine,N,N',N''-tricyclohexyl-1-methyl- | 15901-40-3 | C19H39N3Si |

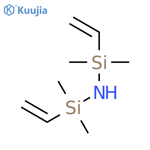

|

1,1,3,3-Tetramethyl-1,3-divinyldisilazane | 7691-02-3 | C8H19NSi2 |

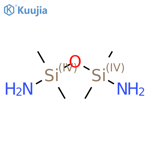

|

[Amino-[amino(dimethyl)silyl]oxy-methylsilyl]methane | 86628-03-7 | C4H16N2OSi2 |

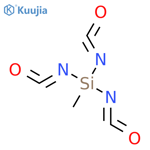

|

Triisocyanato(methyl)silane | 5587-61-1 | C4H3N3O3SI |

|

| 6026-02-4 | C6H16NSiCl |

|

Di(isopropylamino)dimethylsilane | 6026-42-2 | C8H22N2Si |

Letteratura correlata

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

Fornitori consigliati

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati